molecular formula C13H20N6O3S2 B7068704 N-[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide

N-[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide

Cat. No.: B7068704
M. Wt: 372.5 g/mol
InChI Key: HTODOFJBAFMCSP-UHFFFAOYSA-N
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Description

N-[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Properties

IUPAC Name

N-[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N6O3S2/c1-7(6-10-8(2)17-19(4)9(10)3)11(20)14-12-15-16-13(23-12)18-24(5,21)22/h7H,6H2,1-5H3,(H,16,18)(H,14,15,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTODOFJBAFMCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)CC(C)C(=O)NC2=NN=C(S2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, which is typically achieved by the reaction of hydrazine derivatives with carbon disulfide or thiocyanates. The methanesulfonamido group is introduced through sulfonation reactions, and the final compound is obtained by coupling the thiadiazole intermediate with the appropriate pyrazole derivative under suitable reaction conditions .

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to enhance the efficiency of the synthetic process .

Chemical Reactions Analysis

N-[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes and proteins involved in cell signaling pathways. For example, it has been shown to inhibit the phosphorylation of signal transducer and activator of transcription 3 (STAT3), thereby blocking its activation and subsequent transcription of target genes . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N-[5-(methanesulfonamido)-1,3,4-thiadiazol-2-yl]-2-methyl-3-(1,3,5-trimethylpyrazol-4-yl)propanamide can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications.

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